Cas no 2172507-68-3 (3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide)

3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide 化学的及び物理的性質
名前と識別子
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- 3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide
- EN300-1283861
- 2172507-68-3
-
- インチ: 1S/C8H14N4O/c1-2-12-4-7(11-5-12)6(9)3-8(10)13/h4-6H,2-3,9H2,1H3,(H2,10,13)
- InChIKey: BLDSIRNSJFGCQV-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C1=CN(C=N1)CC)N)N
計算された属性
- せいみつぶんしりょう: 182.11676108g/mol
- どういたいしつりょう: 182.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.9Ų
- 疎水性パラメータ計算基準値(XlogP): -1.9
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1283861-1.0g |
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide |
2172507-68-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1283861-100mg |
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide |
2172507-68-3 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1283861-2500mg |
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide |
2172507-68-3 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1283861-500mg |
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide |
2172507-68-3 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1283861-250mg |
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide |
2172507-68-3 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1283861-10000mg |
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide |
2172507-68-3 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1283861-50mg |
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide |
2172507-68-3 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1283861-5000mg |
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide |
2172507-68-3 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1283861-1000mg |
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide |
2172507-68-3 | 1000mg |
$1057.0 | 2023-10-01 |
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamideに関する追加情報
Introduction to 3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide (CAS No. 2172507-68-3) in Modern Chemical Biology and Medicinal Chemistry
The compound 3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide (CAS No. 2172507-68-3) represents a fascinating intersection of heterocyclic chemistry and bioactive molecule design. As a derivative featuring an imidazole moiety linked to an amide functional group, this molecule has garnered attention in the field of medicinal chemistry due to its structural versatility and potential biological activity. The 1-ethyl-1H-imidazol-4-yl substituent introduces unique electronic and steric properties, making it a valuable scaffold for further derivatization and exploration.
In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), a critical yet challenging area in drug discovery. The imidazole core is particularly well-suited for this purpose, as it can mimic the binding pockets of certain protein targets through its rigid aromatic structure. Furthermore, the presence of an amide group provides a site for hydrogen bonding interactions, enhancing binding affinity and specificity. This combination has led to the investigation of 3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide as a potential lead compound in therapeutic development.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biological pathways, and their inhibition or activation can have profound effects on cellular processes. The 1H-imidazole ring, in particular, has been shown to interact with metal ions and polar residues in enzyme active sites, suggesting that derivatives of 3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide could serve as effective enzyme inhibitors. For instance, studies have demonstrated that imidazole-based compounds can inhibit metalloproteinases, which are implicated in various diseases such as cancer and inflammation.
Recent advances in computational chemistry have further enhanced the design and optimization of molecules like 3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide. Molecular docking simulations have been employed to predict binding affinities and identify key interaction points between the compound and target proteins. These simulations have revealed that the imidazole ring can form stable π-stacking interactions with aromatic residues in protein targets, while the amide group can engage in hydrogen bonding with polar side chains or backbone atoms. Such insights have guided the synthesis of novel analogs with improved pharmacokinetic properties.
The synthesis of 3-amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and cyclization processes. The introduction of the 1H-imidazole ring typically requires condensation of ethyl hydrazine with ethyl acetoacetate under acidic conditions, followed by dehydration to form the imidazole core. Subsequent functionalization at the 4-position with an amine group provides the desired amide derivative. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in preclinical studies.
In preclinical research, 3-amino-3-(1-et hyl - 1 H - im idaz ol - 4 - yl ) pro pan amid e has been evaluated for its potential therapeutic applications in several disease models. Initial studies have shown promising results in inhibiting inflammatory pathways by modulating key signaling molecules such as NFκB and MAPK. The compound’s ability to disrupt protein-protein interactions has also led to investigations into its potential use in treating neurodegenerative disorders, where aberrant protein aggregation plays a central role. Additionally, its structural features make it a candidate for developing antiviral agents by targeting viral proteases or integrases.
The pharmacological profile of 3-amino - 3 - ( 1 - eth y l - 1 H - im id az ol - 4 - yl ) pro pan amid e is further enhanced by its solubility and metabolic stability. Unlike many heterocyclic compounds that suffer from poor solubility or rapid degradation, this derivative exhibits favorable pharmacokinetic properties when administered orally or intravenously. This has been attributed to the balance between hydrophilic and hydrophobic moieties within its structure, which allows for efficient absorption and distribution throughout the body.
Future directions for research on 3-amino - 3 - ( 1 - eth y l - 1 H - im id az ol - 4 - yl ) pro pan amid e include exploring its potential as a prodrug or designing derivatives with enhanced bioavailability. Prodrug strategies involve converting a less soluble parent compound into a more soluble form that is activated at the site of action upon administration. By incorporating additional functional groups or linkers into the molecule, researchers aim to improve its delivery mechanisms while maintaining or enhancing its biological activity.
The integration of machine learning algorithms into drug discovery pipelines has also opened new avenues for optimizing compounds like 3-amino - 3 - ( 1 - eth y l - 1 H - im id az ol - 4 - yl ) pro pan amid e . These algorithms can predict molecular properties such as binding affinity, toxicity profiles, and pharmacokinetic parameters with high accuracy based on large datasets of known compounds. By leveraging these computational tools, researchers can rapidly screen thousands of analogs generated from virtual libraries before synthesizing them experimentally.
In conclusion,3-amino – 3 – ( 1 – eth y l – 1 H – im id az ol – 4 – yl ) pro pan amid e(CAS No .2172507–68–3) represents a promising candidate for further development in medicinal chemistry . Its unique structural features , combined with favorable pharmacological properties , make it an attractive scaffold for designing novel therapeutics targeting various diseases . As research continues to uncover new applications for this compound , it is likely that it will play an important role in future drug development efforts .
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